3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one
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Overview
Description
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one is a synthetic organic compound known for its unique chemical structure and properties. It features a pyrrolidin-2-one core with a 3-tert-butyl-4-hydroxyphenyl substituent, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one typically involves the reaction of 3-tert-butyl-4-hydroxybenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit pro-inflammatory enzymes and cytokines, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-di-Tert-butyl-4-hydroxyphenyl)propanoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one stands out due to its unique combination of a pyrrolidin-2-one core and a 3-tert-butyl-4-hydroxyphenyl substituent, which imparts distinct chemical and biological properties.
Properties
CAS No. |
103199-49-1 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-[(3-tert-butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO2/c1-15(2,3)12-9-10(4-5-13(12)17)8-11-6-7-16-14(11)18/h4-5,8-9,17H,6-7H2,1-3H3,(H,16,18) |
InChI Key |
JOIJAVBJTTYHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=C2CCNC2=O)O |
Origin of Product |
United States |
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